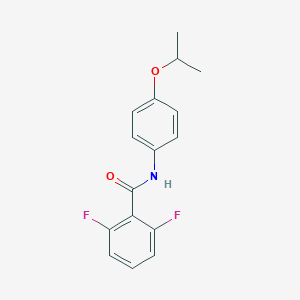![molecular formula C18H19NO4 B267048 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid, also known as OPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, OPA has unique properties that make it an attractive compound for research purposes.
科学的研究の応用
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties in various animal models. 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has also been used to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. Additionally, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been used in studies investigating the interaction between NSAIDs and other drugs, such as methotrexate and warfarin.
作用機序
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid acts by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leukotrienes, and other inflammatory mediators. 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have effects on the cardiovascular system, including the inhibition of platelet aggregation and the reduction of blood pressure.
実験室実験の利点と制限
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It has also been extensively studied in animal models, making it a reliable tool for investigating the role of COX enzymes in inflammation and pain. However, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of COX enzymes. Additionally, 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid has been shown to have some toxic effects, particularly on the gastrointestinal system.
将来の方向性
There are several future directions for research involving 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid. One area of interest is the development of new analogs of 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid with improved pharmacological properties. Another area of interest is the investigation of the role of COX enzymes in other disease states, such as cancer and Alzheimer's disease. Additionally, there is interest in the development of new drug delivery systems for 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid, such as nanoparticles and liposomes, which could improve its efficacy and reduce its toxicity.
合成法
The synthesis of 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid involves several steps, starting with the reaction of 2-phenylethanol with ethylene oxide to produce 2-(2-phenylethoxy)ethanol. This intermediate is then reacted with 3-chloroaniline to form 3-(2-phenylethoxy)aniline. The final step involves the reaction of 3-(2-phenylethoxy)aniline with ethyl 4-oxobutanoate in the presence of a base to produce 4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid. The overall yield of this synthesis method is around 40%.
特性
製品名 |
4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
4-oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(9-10-18(21)22)19-15-7-4-8-16(13-15)23-12-11-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,19,20)(H,21,22) |
InChIキー |
QLWBYOJHBXXFCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)